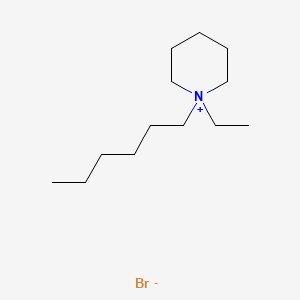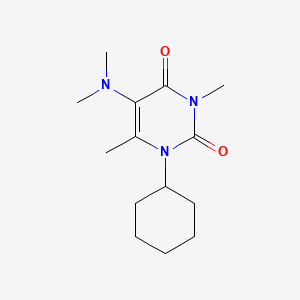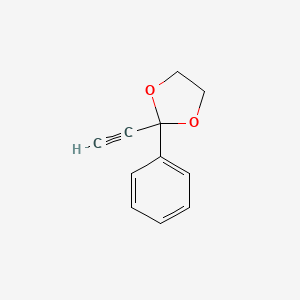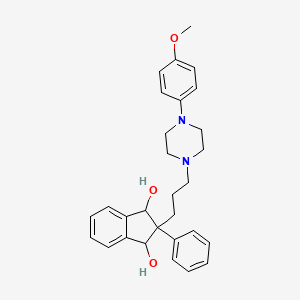
1,3-Indandiol, 2-(3-(4-(p-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Indandiol, 2-(3-(4-(p-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl- is a complex organic compound that features a combination of indandiol and piperazine structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandiol, 2-(3-(4-(p-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl- typically involves multi-step organic reactions. The process may start with the preparation of the indandiol core, followed by the introduction of the piperazine moiety through nucleophilic substitution or other suitable reactions. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Indandiol, 2-(3-(4-(p-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Indandiol, 2-(3-(4-(p-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding or chemical modification, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Indandiol derivatives: Compounds with similar indandiol cores but different substituents.
Piperazine derivatives: Compounds featuring the piperazine moiety with various functional groups.
Uniqueness
1,3-Indandiol, 2-(3-(4-(p-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl- is unique due to its specific combination of indandiol and piperazine structures, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
31888-29-6 |
|---|---|
Formule moléculaire |
C29H34N2O3 |
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-phenyl-1,3-dihydroindene-1,3-diol |
InChI |
InChI=1S/C29H34N2O3/c1-34-24-14-12-23(13-15-24)31-20-18-30(19-21-31)17-7-16-29(22-8-3-2-4-9-22)27(32)25-10-5-6-11-26(25)28(29)33/h2-6,8-15,27-28,32-33H,7,16-21H2,1H3 |
Clé InChI |
QWUZGHCBBPDYAU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2CCN(CC2)CCCC3(C(C4=CC=CC=C4C3O)O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Dimethylamino)methylidene]-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14689831.png)


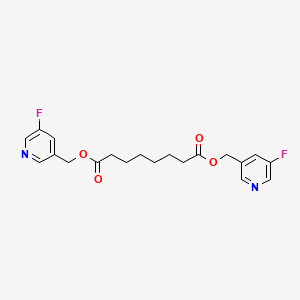
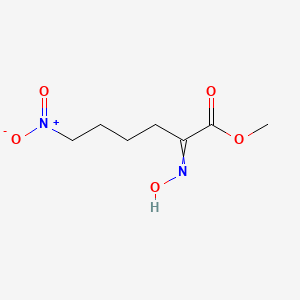
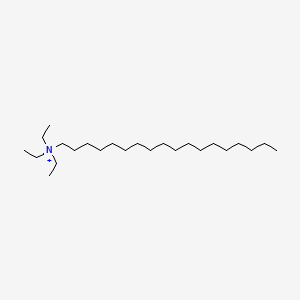
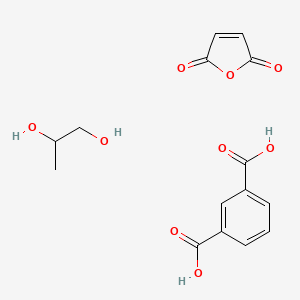
![Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14689872.png)
![2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid](/img/structure/B14689874.png)
